molecular formula C8H15NO4S B1357903 Tert-butyl cyclopropylsulfonylcarbamate CAS No. 681808-26-4

Tert-butyl cyclopropylsulfonylcarbamate

Cat. No.: B1357903
CAS No.: 681808-26-4
M. Wt: 221.28 g/mol
InChI Key: NBXGDPBFRRQZEV-UHFFFAOYSA-N
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Description

Tert-butyl cyclopropylsulfonylcarbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a member of the carbamate family, which are compounds commonly used as protecting groups in organic synthesis. The presence of the tert-butyl group and the cyclopropylsulfonyl moiety adds to its distinct chemical properties.

Biochemical Analysis

Biochemical Properties

Tert-butyl cyclopropylsulfonylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound has been shown to interact with proteases, leading to the inhibition of proteolytic activity. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine, further modulating their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by covalently modifying active site residues. This modification can lead to the irreversible inactivation of the enzyme, thereby preventing its catalytic function . Additionally, this compound can interfere with protein-protein interactions by binding to specific domains, disrupting the formation of functional protein complexes . These molecular interactions ultimately result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biochemical properties . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes for extended periods, although its potency may decrease due to gradual degradation . In in vivo studies, the compound’s stability and effects can vary depending on the biological environment and the presence of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can alter the compound’s biochemical properties and influence its interactions with other biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions play a crucial role in determining the compound’s cellular effects and overall bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through post-translational modifications or interactions with targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cyclopropylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with cyclopropylsulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reagents and products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl cyclopropylsulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Nucleophiles such as amines, alcohols, or thiols are used in the presence of a base.

Major Products: The major products formed from these reactions include sulfonamides, alcohols, and substituted carbamates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl cyclopropylsulfonylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic syntheses.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.

    Cyclopropylsulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.

    Boc (tert-butoxycarbonyl) protecting group: Another widely used protecting group for amines.

Uniqueness: Tert-butyl cyclopropylsulfonylcarbamate is unique due to the combination of the tert-butyl and cyclopropylsulfonyl groups, which provide both steric protection and specific reactivity. This dual functionality makes it a valuable tool in organic synthesis, offering advantages over simpler carbamates and sulfonyl compounds.

Properties

IUPAC Name

tert-butyl N-cyclopropylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGDPBFRRQZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609736
Record name tert-Butyl (cyclopropanesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681808-26-4
Record name 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681808-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (cyclopropanesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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